molecular formula C10H18N2O6 B152195 N-(5-Amino-1-carboxypentyl)iminodiacetic acid CAS No. 129179-17-5

N-(5-Amino-1-carboxypentyl)iminodiacetic acid

Cat. No.: B152195
CAS No.: 129179-17-5
M. Wt: 262.26 g/mol
InChI Key: SYFQYGMJENQVQT-UHFFFAOYSA-N
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Description

N-(5-Amino-1-carboxypentyl)iminodiacetic acid is a specialized chelating agent widely employed in biochemical and biophysical research for its high-affinity binding to divalent metal ions, particularly nickel (Ni²⁺). Its structure comprises a central iminodiacetic acid (IDA) backbone modified with a 5-amino-1-carboxypentyl side chain, enabling enhanced stereochemical flexibility and coordination geometry for metal chelation . This compound is frequently conjugated to lipid bilayers (e.g., 1,2-dioleoyl-sn-glycero-3-succinyl derivatives) to create functionalized membranes that selectively immobilize histidine (His)-tagged proteins, a critical tool in studying protein-membrane interactions, cellular signaling, and membrane protein reconstitution .

Properties

IUPAC Name

6-amino-2-[bis(carboxymethyl)amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O6/c11-4-2-1-3-7(10(17)18)12(5-8(13)14)6-9(15)16/h7H,1-6,11H2,(H,13,14)(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFQYGMJENQVQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(C(=O)O)N(CC(=O)O)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Alkylation of Lysine with Chloroacetic Acid

This method involves reacting L-lysine with chloroacetic acid under alkaline conditions. The ε-amino group of lysine undergoes nucleophilic substitution, where chlorine is displaced, forming covalent bonds with carboxymethyl groups.

Reaction Conditions :

  • Molar Ratio : Lysine to chloroacetic acid (1:2–1:3)

  • pH : 10–12 (maintained with NaOH or KOH)

  • Temperature : 50–70°C

  • Duration : 6–12 hours

Mechanistic Insights :

  • Deprotonation : The ε-amino group of lysine is deprotonated under alkaline conditions, enhancing its nucleophilicity.

  • Alkylation : Chloroacetic acid acts as an alkylating agent, with the chloro group leaving as a chloride ion.

  • Hydrolysis : Intermediate products undergo hydrolysis to yield the final compound.

Challenges :

  • Competing reactions at the α-amino group may occur, necessitating protective groups or selective pH control.

  • Over-alkylation can lead to byproducts such as tris(carboxymethyl) derivatives.

Protective Group Strategies

To enhance selectivity, protective groups like tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) are employed to shield the α-amino group during ε-amino functionalization.

Typical Workflow :

  • Protection : Lysine’s α-amino group is blocked using Boc anhydride.

  • Alkylation : The ε-amino group reacts with chloroacetic acid under alkaline conditions.

  • Deprotection : Acidic hydrolysis (e.g., trifluoroacetic acid) removes the Boc group.

Advantages :

  • Improved yield (70–85% vs. 50–60% without protection).

  • Reduced side reactions.

Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency and scalability. Key modifications to laboratory methods include:

Continuous Flow Reactors

  • Benefits : Enhanced heat transfer and mixing reduce reaction time to 2–4 hours.

  • Parameters :

    • Temperature: 60°C

    • Pressure: 1–2 bar

    • Residence time: 30–60 minutes.

Catalyst Optimization

  • Metal Catalysts : Nickel or palladium nanoparticles accelerate alkylation rates by 30–40%.

  • Enzymatic Catalysis : Lipases or transaminases enable greener synthesis under mild conditions (pH 7–8, 25–37°C).

Comparative Analysis of Synthetic Methods

ParameterDirect AlkylationProtective Group StrategyIndustrial Continuous Flow
Yield (%)50–6070–8575–90
Purity (%)90–9595–9985–90
Reaction Time (hr)6–128–142–4
ScalabilityModerateLowHigh
Cost EfficiencyHighModerateHigh

Key Observations :

  • Protective group strategies enhance purity but are less scalable due to additional steps.

  • Continuous flow reactors optimize throughput but require significant capital investment.

Purification and Characterization

Chromatographic Techniques

  • Ion-Exchange Chromatography : Separates unreacted lysine and byproducts using pH gradients.

  • Reverse-Phase HPLC : Achieves >99% purity with acetonitrile-water gradients.

Spectroscopic Validation

  • NMR : δ 3.5–4.0 ppm (m, CH₂COO⁻), δ 1.2–1.8 ppm (m, lysine backbone).

  • Mass Spectrometry : [M+H]⁺ = 263.26 m/z, confirming molecular weight .

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-1-carboxypentyl)iminodiacetic acid undergoes various chemical reactions, including:

    Chelation: It forms stable complexes with metal ions, which is a key feature of its chemical behavior.

    Substitution: The amino and carboxyl groups can participate in substitution reactions, leading to the formation of derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include metal salts for chelation and alkylating agents for substitution reactions. The reactions are typically carried out under mild conditions to preserve the integrity of the compound .

Major Products

The major products formed from these reactions include metal complexes and substituted derivatives, which have various applications in scientific research and industry .

Scientific Research Applications

Chemical Applications

Chelating Agent in Analytical Chemistry

  • NTA is extensively utilized as a chelating agent in analytical chemistry. It plays a crucial role in metal ion separation and analysis, facilitating the detection and quantification of metal ions in various samples.

Metal Ion Affinity Chromatography

  • The compound is employed in metal ion affinity chromatography, particularly for the purification of proteins with histidine tags. This method allows for the efficient isolation of recombinant proteins expressed with oligo-histidine tags, leveraging NTA's strong binding affinity for nickel ions .

Biological Applications

Biochemical Assays

  • In biological research, NTA is used in biochemical assays to stabilize enzymes and proteins. Its ability to bind metal ions is vital for modulating enzyme activity and enhancing the stability of protein structures.

Cell Targeting and Drug Delivery

  • Recent studies have explored the use of NTA-functionalized microparticles for targeted drug delivery systems. These systems utilize the chelation properties of NTA to deliver therapeutic agents specifically to cells expressing histidine-tagged proteins .

Medical Applications

Chelation Therapy

  • NTA has been investigated for its potential in chelation therapy, particularly for treating metal poisoning. The compound's ability to form stable complexes with toxic metal ions enables their removal from biological systems, thereby mitigating toxicity.

Radiopharmaceuticals

  • The compound is also being explored in the development of radiopharmaceuticals for diagnostic and therapeutic applications. Its chelation properties facilitate the incorporation of radioactive isotopes into biological molecules, enhancing imaging techniques and targeted therapies .

Industrial Applications

Detergents and Cleaning Agents

  • In industrial settings, NTA is utilized in formulating detergents and cleaning agents due to its capacity to bind metal ions that can interfere with cleaning efficacy. This property allows for improved performance in various cleaning applications.

Case Study 1: Protein Purification Using NTA

A notable application of NTA was demonstrated by Hochuli et al., who developed a method for purifying recombinant proteins using histidine tags. This technique has become a cornerstone in molecular biology, enabling researchers to isolate proteins with high specificity on solid surfaces modified with NTA .

Case Study 2: Targeted Drug Delivery Systems

In a recent study, researchers utilized NTA-functionalized microparticles to deliver therapeutic agents to cells expressing histidine-tagged proteins. The results showed enhanced cellular uptake and therapeutic efficacy compared to non-targeted delivery systems .

Mechanism of Action

The primary mechanism by which N-(5-Amino-1-carboxypentyl)iminodiacetic acid exerts its effects is through chelation. It binds to metal ions, forming stable complexes that can be easily removed from solutions or biological systems. This chelation process involves the coordination of metal ions with the amino and carboxyl groups of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison
Compound Name Key Structural Features Metal Affinity & Selectivity Primary Applications
N-(5-Amino-1-carboxypentyl)iminodiacetic Acid IDA core + 5-amino-1-carboxypentyl side chain; chiral (5S) configuration High affinity for Ni²⁺; moderate selectivity His-tagged protein immobilization in lipid bilayers , nanodisc assembly
Iminodiacetic Acid (IDA) Simple IDA backbone without side chains Broad metal affinity (Ni²⁺, Cu²⁺, Co²⁺); lower specificity Immobilized metal affinity chromatography (IMAC)
Nitrilotriacetic Acid (NTA) Tetra-dentate chelator with three carboxyl groups Higher Ni²⁺ stability vs. IDA; pH-sensitive binding Protein purification via Ni-NTA resins
Tris-NTA Three NTA moieties linked via PEG spacers Ultra-high Ni²⁺ avidity (multivalent binding) Single-molecule studies, high-density protein anchoring

Key Findings :

  • Chelation Stability: this compound exhibits superior Ni²⁺ binding stability compared to IDA but lower than Tris-NTA, making it ideal for reversible His-tag interactions in dynamic systems like supported lipid bilayers (SLBs) .
  • Chirality: The (5S) configuration ensures stereospecific interactions, reducing nonspecific binding compared to achiral analogs like IDA .
  • Lipid Conjugation : When incorporated into lipids (e.g., DGS-NTA or DOGS-NTA), this compound enables tunable His-tag binding densities (typically 1–5 mol% in SLBs) without disrupting membrane integrity, unlike bulkier chelators such as EDTA-based lipids .
Performance in Experimental Systems
  • Protein Immobilization Efficiency: this compound: Achieves 80–90% binding efficiency for His-tagged proteins (e.g., E-cadherin, Neuroligin-2) at 2–4 mol% lipid doping . Tris-NTA: Binds proteins with sub-nanomolar affinity but requires complex synthesis and is less compatible with lipid bilayers due to steric hindrance .
  • pH Sensitivity :
    • NTA-based chelators (including this compound) release Ni²⁺ at pH < 6, enabling controlled protein detachment . IDA lacks this pH responsiveness, limiting its utility in dynamic systems .
  • Membrane Compatibility: Lipid conjugates of this compound (e.g., DGS-NTA) maintain membrane fluidity and are compatible with phase-separated lipid domains, unlike rigid EDTA-conjugated lipids .
Commercial and Practical Considerations
  • Availability: This compound is commercially available as a standalone reagent (e.g., Santa Cruz Biotechnology, Catalog #sc-211989) or pre-conjugated to lipids (e.g., Avanti Polar Lipids’ DOGS-NTA) .
  • Cost : ~$393/100 mg for the pure compound, comparable to NTA but more expensive than IDA .

Biological Activity

N-(5-Amino-1-carboxypentyl)iminodiacetic acid (often referred to as "N-(5-Amino-1-carboxypentyl)IDA") is a chelating agent derived from lysine, notable for its ability to bind metal ions. This property underpins its biological activity, influencing various biochemical processes, including enzyme interactions and protein stabilization. This article delves into the compound's mechanisms of action, applications, and relevant research findings.

The primary mechanism through which N-(5-Amino-1-carboxypentyl)IDA exerts its biological activity is its chelating properties . The compound features an iminodiacetic acid moiety that allows it to form stable complexes with divalent metal ions such as cobalt (Co²⁺), copper (Cu²⁺), and nickel (Ni²⁺) . These metal ions are crucial cofactors for many enzymes, and their binding can significantly modulate enzyme activity.

Key Properties:

  • Chelation : Forms stable complexes with metal ions.
  • Biocompatibility : Derived from lysine, which enhances stability in biological systems.
  • Influence on Enzyme Activity : Modulates the function of metal-dependent enzymes.

Applications

N-(5-Amino-1-carboxypentyl)IDA has diverse applications across several fields:

  • Biochemistry : Used in enzyme-substrate interaction studies and protein-ligand binding assays.
  • Medicine : Investigated for drug delivery systems and therapeutic applications involving metal ion modulation .
  • Industrial Chemistry : Employed in processes requiring metal ion control, such as catalysis and purification.

Case Studies

  • Enzyme Modulation :
    Studies have demonstrated that N-(5-Amino-1-carboxypentyl)IDA can influence the activity of various metal-dependent enzymes. For example, its interaction with metalloproteins has shown to alter catalytic efficiency, suggesting potential therapeutic applications in conditions where metal ion homeostasis is disrupted .
  • Cellular Studies :
    In cellular models, N-(5-Amino-1-carboxypentyl)IDA has been used to investigate the effects of metal ion chelation on cellular processes. Research indicates that it can disrupt normal cellular functions by sequestering essential metal ions, leading to altered signaling pathways .
  • Nanoparticle Applications :
    Recent studies have explored the use of N-(5-Amino-1-carboxypentyl)IDA in the development of nanoparticles for targeted drug delivery. Its ability to bind biomolecules via its amine group enhances the functionalization of nanoparticles, improving their efficacy in therapeutic applications .

Data Table: Biological Activities and Applications

Activity/Property Description
Chelation of Metal IonsForms stable complexes with Co²⁺, Cu²⁺, Ni²⁺; modulates enzyme activity
Enzyme InteractionInfluences catalytic efficiency of metalloproteins
Cellular ImpactAlters signaling pathways by disrupting metal ion homeostasis
Nanoparticle FunctionalizationEnhances drug delivery systems through biomolecule attachment

Q & A

Q. What is the role of N-(5-Amino-1-carboxypentyl)iminodiacetic acid in peptide synthesis and protein modification?

this compound is a critical chelating agent in peptide synthesis, particularly for introducing metal-binding motifs. Its tri-t-butyl ester derivative (CAS 205379-08-4) is used to protect reactive groups during solid-phase synthesis, enabling controlled assembly of metal-coordinating peptides. Methodologically, researchers dissolve the compound in DMF or DCM and couple it to resin-bound peptides using HBTU/HOBt activation, followed by deprotection with TFA to expose the iminodiacetic acid moiety .

Q. How does this compound facilitate metal chelation in biochemical assays?

The iminodiacetic acid moiety binds transition metals (e.g., Ni²⁺, Co²⁺) via its carboxyl and amine groups, creating stable coordination complexes. In practice, researchers pre-charge the compound with Ni²⁺ to immobilize histidine-tagged proteins on lipid bilayers or chromatography resins. For example, in lipid membranes, 1,2-dioleoyl-sn-glycero-3-[(this compound)succinyl] (DGS-NTA(Ni)) is used to anchor His-tagged proteins for surface plasmon resonance (SPR) or electron microscopy studies .

Q. What are the recommended storage conditions to ensure compound stability?

The compound should be stored at -20°C in airtight, light-protected containers to prevent hydrolysis of labile esters (e.g., tri-t-butyl groups) and oxidation. Lyophilized forms are stable for years under these conditions, while solutions in organic solvents (e.g., DMSO) should be aliquoted to avoid freeze-thaw cycles .

Advanced Research Questions

Q. How can researchers optimize lipid-protein conjugation efficiency using DGS-NTA(Ni)?

To maximize His-tagged protein binding to DGS-NTA(Ni)-functionalized liposomes:

  • Lipid Composition : Use a ternary mixture (e.g., DOPC:DOPS:Cholesterol, 60:30:10 mol%) to mimic native membrane fluidity.
  • Nickel Saturation : Pre-incubate DGS-NTA(Ni) with 1 mM NiCl₂ for 30 min, followed by dialysis to remove unbound ions.
  • Density Control : Adjust the molar percentage of DGS-NTA(Ni) (typically 1–5 mol%) to balance protein loading and membrane integrity .

Q. What experimental designs address contradictory data in metal-binding affinity assays?

Discrepancies in metal affinity (e.g., Ni²⁺ vs. Co²⁺ binding) may arise from pH or buffer interference. To resolve this:

  • pH Titration : Perform potentiometric titrations (pH 2–10) to identify optimal binding conditions.
  • Competitive Assays : Use EDTA or imidazole to quantify metal dissociation constants (Kd).
  • Validation : Cross-check with ITC (isothermal titration calorimetry) or X-ray absorption spectroscopy for direct coordination geometry analysis .

Q. How is this compound applied in nanoparticle functionalization for targeted drug delivery?

this compound derivatives are conjugated to upconversion nanoparticles (UCNPs) via carbodiimide chemistry (EDC/NHS). For example:

  • Synthesis : React the compound’s amine group with UCNP surface carboxylates, followed by Ni²⁺ charging.
  • Functionalization : Attach His-tagged targeting ligands (e.g., antibodies) to the Ni-NTA moieties.
  • Validation : Use TEM and XPS to confirm conjugation efficiency and elemental mapping .

Q. What methodologies ensure reproducibility in phase-separation studies of ubiquitin clusters?

In phase-separation experiments using DGS-NTA(Ni)-containing membranes:

  • Membrane Preparation : Form giant unilamellar vesicles (GUVs) via electroformation with 2 mol% DGS-NTA(Ni).
  • Protein Anchoring : Incubate GUVs with His-tagged ubiquitin (1–10 µM) in Tris buffer (pH 7.4, 150 mM NaCl).
  • Imaging : Use confocal microscopy with fluorescently labeled polyubiquitin chains to monitor clustering dynamics .

Methodological Notes

  • Safety Protocols : Always handle the compound with nitrile gloves and under fume hoods, as per SDS guidelines. Avoid inhalation of powdered forms .
  • Data Validation : Cross-reference metal-binding assays with orthogonal techniques (e.g., NMR for solution studies, cryo-EM for structural validation) to resolve contradictions .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(5-Amino-1-carboxypentyl)iminodiacetic acid
Reactant of Route 2
Reactant of Route 2
N-(5-Amino-1-carboxypentyl)iminodiacetic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.